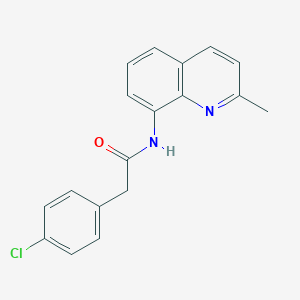![molecular formula C20H22Cl2N2O4 B244218 2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide, commonly known as Dicamba, is a widely used herbicide that is used to control broadleaf weeds in various crops. It belongs to the chemical group of benzoic acid and is classified as a synthetic auxin. Dicamba was first introduced in the 1960s and has since been used extensively in agricultural practices due to its effectiveness in controlling weeds.
Wirkmechanismus
Dicamba works by mimicking the action of the plant hormone auxin, which is responsible for regulating plant growth and development. By mimicking auxin, Dicamba disrupts the normal growth and development of weeds, leading to their eventual death. Dicamba is selective in its action and only affects broadleaf weeds, leaving grasses and other crops unaffected.
Biochemical and Physiological Effects:
Dicamba has been shown to affect various biochemical and physiological processes in plants. It disrupts the normal functioning of the plant hormone auxin, leading to abnormal growth and development of weeds. Dicamba also affects the metabolism of certain amino acids, leading to the accumulation of toxic levels of these compounds in the plant.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba has several advantages when used in lab experiments. It is a selective herbicide that only affects broadleaf weeds, making it ideal for studying the effects of herbicides on plant growth and development. Dicamba is also relatively easy to use and can be applied in various concentrations to study its effects on plants. However, Dicamba has certain limitations when used in lab experiments. Its effectiveness can vary depending on the type of weed and the concentration of the herbicide used. Dicamba can also have unintended effects on non-target plants, leading to potential ecological damage.
Zukünftige Richtungen
There are several future directions for research on Dicamba. One area of interest is the development of more effective and selective herbicides that can control weeds without affecting non-target plants. Another area of research is the potential use of Dicamba as a cancer therapeutic agent. Studies have shown that Dicamba can inhibit the growth of certain cancer cells, making it a promising candidate for cancer treatment. Further research is needed to understand the mechanism of action of Dicamba in cancer cells and to develop more effective cancer treatments based on this compound.
In conclusion, Dicamba is a widely used herbicide that has several applications in agriculture and scientific research. Its effectiveness in controlling broadleaf weeds has made it a popular choice among farmers, while its potential as a cancer therapeutic agent has opened up new avenues of research. However, the use of Dicamba also has certain limitations and potential ecological impacts that need to be considered. Further research is needed to fully understand the potential of Dicamba and to develop more effective and environmentally friendly herbicides.
Synthesemethoden
The synthesis of Dicamba involves several steps, starting with the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxide. This is then reacted with 3-methoxyaniline to form 2-(2,4-dichlorophenoxy)-3-methoxyaniline. The final step involves the reaction of this compound with isobutyryl chloride to form the final product, 2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
Dicamba is widely used in agricultural practices to control broadleaf weeds in various crops such as soybeans, cotton, and corn. Its effectiveness in controlling weeds has made it a popular herbicide among farmers. Apart from its use in agriculture, Dicamba has also been studied for its potential as a cancer therapeutic agent. Studies have shown that Dicamba can inhibit the growth of certain cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
Molekularformel |
C20H22Cl2N2O4 |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
N-[4-[2-(2,4-dichlorophenoxy)propanoylamino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2O4/c1-11(2)19(25)24-16-7-6-14(10-18(16)27-4)23-20(26)12(3)28-17-8-5-13(21)9-15(17)22/h5-12H,1-4H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
UHFUUTGCGZIQOR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244135.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244136.png)
![N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B244137.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244140.png)
![N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244142.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244147.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)


![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)